molecular formula C15H17FN2OS B2999852 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide CAS No. 946326-75-6

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2999852
CAS No.: 946326-75-6
M. Wt: 292.37
InChI Key: DWSYWUWRMCOFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C15H17FN2OS and its molecular weight is 292.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurofibrillary Tangles and Beta-amyloid Plaques Detection

A study by Shoghi-Jadid et al. (2002) explored the use of a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography (PET) for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application signifies the importance of fluorobenzamide derivatives in diagnostic imaging.

Anion Sensing

Research by Wu et al. (2006) introduced a series of N-(p-dimethylaminobenzamido)-N'-(substituted-phenyl)thioureas as anion sensors, demonstrating the role of such compounds in understanding anion interactions through dual fluorescent intramolecular charge transfer (ICT) mechanisms.

Fluorescent Molecular Probes

A study by Diwu et al. (1997) developed diphenyloxazoles with a dimethylamino group and a sulfonyl group as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, highlighting their utility in developing sensitive fluorescent probes for biological studies.

GPIIb/IIIa Integrin Antagonists

Research by Hayashi et al. (1998) on GPIIb/IIIa integrin antagonists, which included trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, underscores the therapeutic potential of such compounds in antithrombotic treatments.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYWUWRMCOFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.